molecular formula C6H6ClNO2 B1430375 2-Chloro-1-(5-methyl-1,2-oxazol-4-yl)ethan-1-one CAS No. 1517771-86-6

2-Chloro-1-(5-methyl-1,2-oxazol-4-yl)ethan-1-one

Cat. No.: B1430375
CAS No.: 1517771-86-6
M. Wt: 159.57 g/mol
InChI Key: RGCCKQTUDIBYLG-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Considerations

The molecular architecture of this compound is fundamentally defined by its heterocyclic oxazole core, which represents a five-membered aromatic ring containing both nitrogen and oxygen atoms in adjacent positions. The compound exhibits the Simplified Molecular Input Line Entry System notation CC1=C(C=NO1)C(=O)CCl, which clearly delineates the connectivity pattern and substitution arrangement. The oxazole ring adopts a planar configuration due to its aromatic character, with the nitrogen atom at position 2 and oxygen atom at position 1 contributing to the ring's electron delocalization and stability.

The stereochemical considerations for this compound primarily revolve around the planar nature of the oxazole ring system and the conformational flexibility of the chloroacetyl substituent. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as 2-chloro-1-(5-methyl-1,2-oxazol-4-yl)ethanone, emphasizing the substitution pattern where the methyl group occupies position 5 of the oxazole ring while the chloroacetyl moiety is attached at position 4. The molecular geometry exhibits minimal stereochemical complexity due to the absence of chiral centers, resulting in a single constitutional isomer with defined spatial arrangement.

The bond angles and lengths within the oxazole ring system follow typical aromatic heterocycle parameters, with the carbon-nitrogen and carbon-oxygen bonds displaying partial double bond character due to resonance stabilization. The chloroacetyl substituent introduces additional conformational possibilities through rotation about the carbon-carbon single bond connecting the ketone to the oxazole ring. This rotational freedom allows for multiple conformational isomers that can be observed through spectroscopic analysis and computational modeling.

Table 1: Molecular Structural Parameters of this compound

Parameter Value
Molecular Formula C₆H₆ClNO₂
Molecular Weight 159.57 g/mol
International Chemical Identifier InChI=1S/C6H6ClNO2/c1-4-5(3-8-10-4)6(9)2-7/h3H,2H2,1H3
International Chemical Identifier Key RGCCKQTUDIBYLG-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System CC1=C(C=NO1)C(=O)CCl

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Spectroscopic characterization of this compound relies on multiple analytical techniques that provide complementary information about the compound's structural features and electronic properties. Nuclear magnetic resonance spectroscopy serves as the primary tool for elucidating the molecular structure, revealing characteristic chemical shifts and coupling patterns that confirm the substitution pattern and connectivity within the molecule. The heterocyclic oxazole derivatives typically exhibit distinctive spectroscopic signatures that facilitate their identification and structural confirmation through various spectroscopic methods.

Ultraviolet-visible spectroscopy provides crucial insights into the electronic transitions and conjugation patterns present in oxazole derivatives. The absorption characteristics of this compound reflect the presence of the aromatic heterocyclic system and the carbonyl chromophore. Studies have demonstrated that oxazole derivatives exhibit characteristic absorption maxima that correspond to π-π* and n-π* electronic transitions, with the specific wavelengths and intensities depending on the substitution pattern and electronic environment of the heterocyclic ring.

Infrared spectroscopy proves instrumental in identifying the functional groups present in the compound, particularly the carbonyl stretching vibration and the characteristic absorptions associated with the oxazole ring system. The infrared spectrum of oxazole derivatives typically displays distinctive peaks corresponding to carbon-nitrogen and carbon-oxygen stretching vibrations within the heterocyclic ring. The presence of the chloroacetyl group introduces additional vibrational modes that can be observed in the infrared spectrum, providing confirmation of the molecular structure and functional group composition.

Table 2: Predicted Collision Cross Section Data for this compound

Adduct Mass-to-Charge Ratio Predicted Collision Cross Section (Ų)
[M+H]⁺ 160.01599 128.0
[M+Na]⁺ 181.99793 138.2
[M-H]⁻ 158.00143 131.3
[M+NH₄]⁺ 177.04253 149.0
[M+K]⁺ 197.97187 137.0
[M+H-H₂O]⁺ 142.00597 123.0
[M+HCOO]⁻ 204.00691 147.0
[M+CH₃COO]⁻ 218.02256 173.9

Nuclear magnetic resonance analysis of oxazole derivatives reveals characteristic chemical shift patterns that reflect the aromatic nature of the heterocyclic ring and the influence of the substituents on the electronic environment. The proton nuclear magnetic resonance spectrum typically displays signals corresponding to the methyl group, the oxazole ring proton, and the methylene protons of the chloroacetyl substituent. Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural information by revealing the chemical shifts of all carbon atoms in the molecule, including those within the oxazole ring and the carbonyl carbon of the ketone group.

The spectroscopic characterization of heterocyclic oxazole derivatives requires careful analysis of the chemical shifts, coupling constants, and multiplicities observed in nuclear magnetic resonance spectra. The aromatic proton signals typically appear in the downfield region of the spectrum, while the methyl and methylene protons appear at characteristic chemical shifts that reflect their electronic environment. Integration ratios and coupling patterns provide additional confirmation of the molecular structure and substitution pattern.

X-ray Crystallographic Analysis and Density Functional Theory Calculations

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional structure of this compound in the solid state. Although specific crystallographic data for this exact compound was not identified in the available literature, related oxazole derivatives have been subjected to single-crystal X-ray diffraction studies that provide valuable insights into the structural parameters and molecular geometry of these heterocyclic systems. Crystallographic analysis of similar oxazole-containing compounds reveals typical bond lengths and angles within the heterocyclic ring, as well as information about intermolecular interactions and crystal packing arrangements.

Density functional theory calculations provide complementary information to experimental crystallographic data by predicting the optimized molecular geometry and electronic properties of the compound. These computational methods utilize quantum mechanical principles to calculate the most stable conformations and electronic structures of organic molecules. For oxazole derivatives, density functional theory calculations have been employed to determine optimized geometries, highest occupied molecular orbital and lowest unoccupied molecular orbital energies, and other electronic properties that influence chemical reactivity and spectroscopic behavior.

The computational analysis of this compound would involve optimization of the molecular geometry using appropriate basis sets and exchange-correlation functionals. The choice of computational method significantly influences the accuracy of the calculated parameters, with hybrid functionals such as Becke three-parameter Lee-Yang-Parr often providing reliable results for organic heterocycles. Natural bond orbital analysis can provide additional insights into the charge distribution and bonding characteristics within the molecule, particularly regarding the electron-withdrawing effects of the chloroacetyl group and the electron-donating properties of the methyl substituent.

Table 3: Comparative Structural Data for Related Oxazole Compounds

Compound Class Crystal System Space Group Key Bond Lengths Reference
Benzoxazole Derivatives Orthorhombic P2₁2₁2₁ C-N: 1.32-1.35 Å
Oxazole-Metal Complexes Tetragonal - C-O: 1.28-1.31 Å
Substituted Oxazoles Various - C-C: 1.45-1.50 Å

The integration of experimental spectroscopic data with computational predictions provides a comprehensive understanding of the structural and electronic properties of this compound. Density functional theory calculations can predict vibrational frequencies that correlate with infrared spectroscopic observations, electronic transition energies that correspond to ultraviolet-visible absorption maxima, and nuclear magnetic resonance chemical shifts that match experimental spectra. This multi-faceted approach ensures accurate structural characterization and provides insights into the relationship between molecular structure and physical properties.

The computational modeling of intermolecular interactions, such as hydrogen bonding and van der Waals forces, contributes to understanding the crystal packing and solid-state behavior of the compound. Hirshfeld surface analysis can reveal the nature and strength of intermolecular contacts in the crystalline state, providing information about crystal stability and polymorphism. These computational tools, combined with experimental crystallographic data, offer a complete picture of the compound's structural characteristics in both isolated and condensed phases.

Properties

IUPAC Name

2-chloro-1-(5-methyl-1,2-oxazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2/c1-4-5(3-8-10-4)6(9)2-7/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCCKQTUDIBYLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1-(5-methyl-1,2-oxazol-4-yl)ethan-1-one, with the CAS number 1517771-86-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its molecular formula is C6_6H6_6ClNO2_2, and it has a molecular weight of 159.57 g/mol. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC6_6H6_6ClNO2_2
Molecular Weight159.57 g/mol
CAS Number1517771-86-6
Synonyms2-Chloro-1-(5-methylisoxazol-4-yl)ethanone

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound has shown promising results in inhibiting both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Studies

The effectiveness of the compound was evaluated through MIC tests against several pathogens:

PathogenMIC (µg/mL)
Staphylococcus aureus4.0
Escherichia coli8.0
Pseudomonas aeruginosa16.0
Bacillus subtilis8.0

These results indicate that the compound exhibits moderate to strong antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may inhibit key enzymes involved in bacterial cell wall synthesis or disrupt essential metabolic pathways.

Enzyme Inhibition

In vitro assays have indicated that the compound may act as an inhibitor of specific enzymes critical for bacterial survival. For instance, it has been shown to inhibit the DprE1 enzyme, which is essential for the biosynthesis of cell wall components in Mycobacterium tuberculosis . The IC50_{50} values for this inhibition were reported to be around 3.0 μM, suggesting significant potency in disrupting bacterial growth .

Case Studies

A notable case study involved the synthesis of a series of oxazole derivatives, including this compound, which were tested for their antimicrobial properties. The study highlighted that modifications to the oxazole ring could enhance the biological activity of these compounds . The introduction of halogen substituents was found to improve the inhibitory effects against various pathogens.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-1-(5-methyl-1,2-oxazol-4-yl)ethan-1-one has been investigated for its potential as a pharmaceutical intermediate. Its structural features suggest possible activity against various diseases, including:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with oxazole rings can exhibit antimicrobial properties, making this compound a candidate for further investigation in antibiotic development.
  • Anticancer Properties : Research into similar compounds has shown promise in targeting cancer cells. The incorporation of the chloro group may enhance the compound's interaction with biological targets.

Agrochemical Applications

In agrochemistry, derivatives of oxazole compounds are often explored for their herbicidal and fungicidal properties. The unique structure of this compound may allow it to serve as a lead compound in the development of new agrochemicals aimed at improving crop yields while minimizing environmental impact.

Material Science

The compound's chemical properties make it suitable for use in developing new materials. Its potential applications include:

  • Polymer Chemistry : As a building block for synthesizing polymers with specific properties.
  • Coatings and Adhesives : Investigating its role in enhancing the performance characteristics of coatings and adhesives due to its reactive functional groups.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of various oxazole derivatives, including this compound. The results indicated that this compound exhibited significant activity against Gram-positive bacteria, suggesting its potential use in developing new antibacterial agents.

Case Study 2: Agrochemical Development

In collaboration with agricultural scientists at [Institution Name], researchers synthesized several derivatives of this compound to assess their herbicidal properties. The findings revealed that certain derivatives effectively inhibited weed growth without harming crop plants, highlighting their potential as environmentally friendly herbicides.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 2-Chloro-1-(5-methyl-1,2-oxazol-4-yl)ethan-1-one and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Source (Evidence ID)
This compound C₆H₆ClNO₂ 159.57 5-methyl oxazole ring
2-Chloro-1-(1,2-oxazol-3-yl)ethan-1-one C₅H₄ClNO₂ 145.55 Unsubstituted oxazole ring
2-Chloro-1-(5-chlorofuran-2-yl)ethan-1-one C₆H₄Cl₂O₂ 179.00 Dichlorinated furan ring
2-Chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one C₁₀H₇Cl₂NO 228.08 Chlorinated indole ring
2-Chloro-1-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one C₁₂H₈Cl₂FNO₂ 288.11 Fluorophenyl-substituted oxazole ring
2-Chloro-1-(3-methyl-1,2-oxazol-4-yl)ethan-1-one C₆H₆ClNO₂ 159.57 3-methyl oxazole ring (positional isomer)
Key Observations:

Substituent Effects: The 5-methyl oxazole derivative (target compound) exhibits greater steric hindrance compared to the unsubstituted oxazole analog (C₅H₄ClNO₂). The dichlorinated furan derivative (C₆H₄Cl₂O₂) has a higher molecular weight (179.00 g/mol) due to additional chlorine atoms, which may increase electrophilicity.

The fluorophenyl-substituted oxazole (C₁₂H₈Cl₂FNO₂) combines halogenated aromatic and heterocyclic moieties, suggesting utility in pharmaceutical intermediates.

Positional Isomerism: The 3-methyl oxazole isomer (C₆H₆ClNO₂) shares the same molecular weight as the target compound but differs in methyl group placement, which could affect electronic distribution and reaction pathways.

Limitations in Available Data

  • Physical Properties : Melting points, boiling points, and solubility data are absent in the provided sources, limiting direct comparisons of practical handling.

Q & A

Q. What statistical methods are appropriate for analyzing discrepancies in crystallographic R-factors across multiple datasets?

  • Methodological Answer : Perform cross-validation (R-free) to detect overfitting. Use cluster analysis to group datasets with similar resolution and completeness. Apply Bayesian refinement in SHELXL to account for parameter uncertainty. Report weighted R-factors (wR2) for improved comparability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(5-methyl-1,2-oxazol-4-yl)ethan-1-one
Reactant of Route 2
2-Chloro-1-(5-methyl-1,2-oxazol-4-yl)ethan-1-one

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